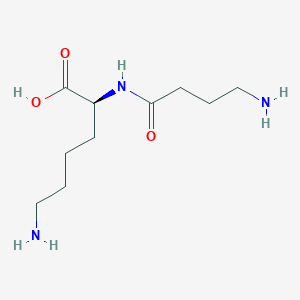
Gamma-Aminobutyryl-lysine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Gamma-Aminobutyryl-lysine is a dipeptide compound that consists of an L-lysine molecule bonded to a 4-aminobutanoyl groupIt is known for its role as a Bronsted base, capable of accepting a hydron from a donor .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Gamma-Aminobutyryl-lysine typically involves the coupling of L-lysine with a 4-aminobutanoyl group. One common method is the use of tert-butyloxycarbonyl (Boc)-protected amino acids. The Boc-protected amino acids are neutralized with imidazolium hydroxide to form amino acid ionic liquids, which are then used in peptide synthesis .
Industrial Production Methods: Industrial production of this compound may involve large-scale peptide synthesis techniques. These methods often utilize automated peptide synthesizers and solid-phase peptide synthesis (SPPS) protocols to ensure high yield and purity. The use of Boc-protected amino acids and coupling reagents like N,N’-diethylene-N’'-2-chloroethyl thiophosphoramide can enhance the efficiency of the synthesis process .
Analyse Chemischer Reaktionen
Types of Reactions: Gamma-Aminobutyryl-lysine can undergo various chemical reactions, including:
Oxidation: The amino groups can be oxidized to form corresponding oxo derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The amino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Sodium borohydride (NaBH~4~) is a common reducing agent used in the reduction of carbonyl groups.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides and acyl chlorides.
Major Products Formed:
Oxidation: Oxo derivatives of this compound.
Reduction: Alcohol derivatives of this compound.
Substitution: Substituted derivatives with various functional groups.
Wissenschaftliche Forschungsanwendungen
Biochemical Properties and Mechanisms
GAB-lys is characterized as a dipeptide composed of gamma-aminobutyric acid (GABA) and lysine. It is predominantly found in the human brain, where it plays a role in neurotransmission and metabolic processes. The compound exhibits strong basicity, which influences its interaction with biological systems, particularly in neuronal signaling pathways .
Neuroscience Applications
2.1 Neurotransmission Modulation
GAB-lys is believed to influence neurotransmitter activity, particularly in enhancing the effects of GABA, an inhibitory neurotransmitter. This modulation can have implications for treating neurological disorders such as anxiety, depression, and epilepsy. Research indicates that elevated levels of GAB-lys may correlate with improved cognitive functions and mood stabilization .
2.2 Neuroprotective Effects
Studies have shown that GAB-lys may offer neuroprotective benefits by reducing oxidative stress and inflammation in neuronal tissues. This property makes it a candidate for developing therapies aimed at neurodegenerative diseases like Alzheimer's and Parkinson's disease .
Pharmaceutical Applications
3.1 Drug Development
The structural properties of GAB-lys enable it to serve as a scaffold for drug development. Its ability to interact with various receptors can be exploited to design new pharmacological agents targeting specific pathways involved in neurological disorders .
3.2 Formulation in Nutraceuticals
Due to its role in modulating neurotransmitter levels, GAB-lys is being investigated for inclusion in dietary supplements aimed at enhancing mental health and cognitive performance. Its potential as a natural anxiolytic agent is particularly noteworthy .
Case Studies
Future Perspectives
The future applications of Gamma-Aminobutyryl-lysine are promising, with ongoing research focusing on:
- Enhanced Production Techniques : Utilizing metabolic engineering to increase yields of GAB-lys from microbial sources.
- Clinical Trials : Conducting human trials to validate the efficacy of GAB-lys in treating various psychological and neurological disorders.
- Combination Therapies : Investigating the synergistic effects of GAB-lys with other compounds for enhanced therapeutic outcomes.
Wirkmechanismus
The mechanism of action of Gamma-Aminobutyryl-lysine involves its interaction with specific molecular targets and pathways. It can act as a Bronsted base, accepting protons from donor molecules. This interaction can influence various biochemical pathways, including those involved in peptide synthesis and metabolic processes .
Vergleich Mit ähnlichen Verbindungen
N~2~-(4-Aminobutanoyl)-L-ornithine: Similar in structure but contains an ornithine residue instead of lysine.
γ-Aminobutanoyl-L-ornithine: Another similar compound with a different amino acid residue.
Uniqueness: Gamma-Aminobutyryl-lysine is unique due to its specific combination of L-lysine and 4-aminobutanoyl groups, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
22468-02-6 |
|---|---|
Molekularformel |
C10H21N3O3 |
Molekulargewicht |
231.29 g/mol |
IUPAC-Name |
(2S)-6-amino-2-(4-aminobutanoylamino)hexanoic acid |
InChI |
InChI=1S/C10H21N3O3/c11-6-2-1-4-8(10(15)16)13-9(14)5-3-7-12/h8H,1-7,11-12H2,(H,13,14)(H,15,16)/t8-/m0/s1 |
InChI-Schlüssel |
OCBQYJFUZHJRIU-QMMMGPOBSA-N |
SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCN |
Isomerische SMILES |
C(CCN)C[C@@H](C(=O)O)NC(=O)CCCN |
Kanonische SMILES |
C(CCN)CC(C(=O)O)NC(=O)CCCN |
Sequenz |
XK |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















